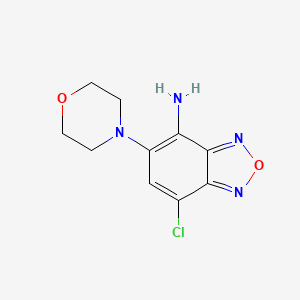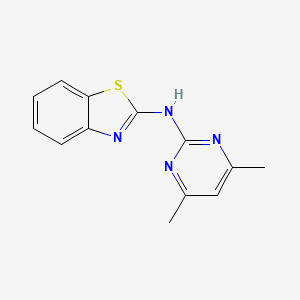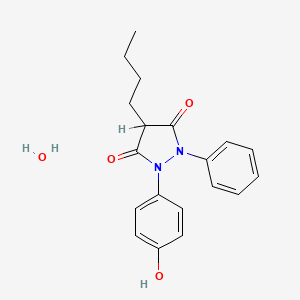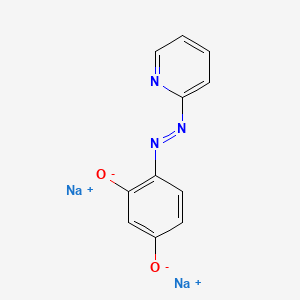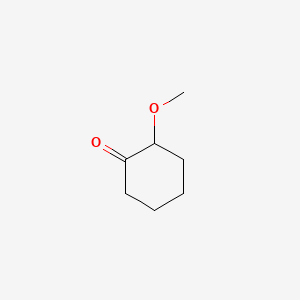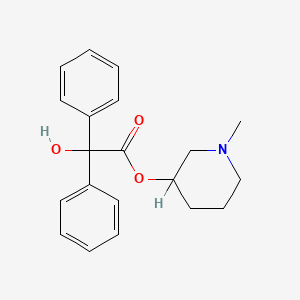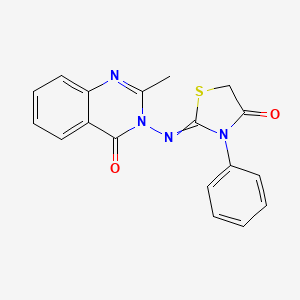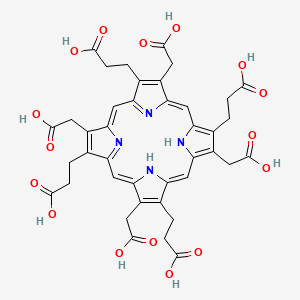
Uroporphyrin I
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Uroporphyrin I is a uroporphyrin. It has a role as a human metabolite.
Applications De Recherche Scientifique
Role in Porphyria Cutanea Tarda (PCT)
Uroporphyrin I is significantly involved in the pathogenesis of Porphyria Cutanea Tarda (PCT), a condition characterized by decreased activity of hepatic uroporphyrinogen decarboxylase. In PCT patients, the enzyme defect seems to be confined to the liver. The clinical onset of the disease is influenced by factors other than the enzyme activity, suggesting the complexity of the disease's etiology (Elder et al., 1978). Monitoring plasma uroporphyrin levels is an effective method for controlling PCT and can guide the continuation or cessation of treatment (Adjarov & Kerimova, 1991).
Implications in End-Stage Renal Disease
Patients with end-stage renal disease (ESRD) undergoing hemodialysis exhibit raised plasma uroporphyrin levels. The decreased activity of uroporphyrinogen decarboxylase (UROD) in these patients might explain the elevated levels of uroporphyrin, suggesting the necessity of interpreting erythrocyte UROD activity cautiously in ESRD patients suspected of having PCT (Mamet et al., 1995).
Biomarker of Environmental Toxicity
Uroporphyrin I levels in urine have been used as a biomarker of environmental toxicity. Elevated levels of uroporphyrin and other porphyrins in children with neurodevelopmental disorders, particularly autism, suggest a potential environmental contribution to these conditions. The reduction in urinary porphyrin excretion following treatment further implicates environmental factors in the etiology of these disorders (Nataf et al., 2006).
Diagnostic Marker in Renal Failure
Distinct anomalies in hepatic and renal porphyrin synthesis are associated with chronic renal failure, where urinary and plasma coproporphyrin disappear but plasma uroporphyrin (isomer III) levels rise. These findings indicate the necessity to interpret urinary coproporphyrin as being of renal origin, suggesting a role for uroporphyrin as a diagnostic marker in renal failure conditions (Day & Eales, 1980).
Indicator of Mercury Toxicity
Uroporphyrin I, along with other porphyrins, serves as an indicator of mercury toxicity. Specific urinary porphyrin profile changes, associated with mercury exposure, are mediated by the alteration of heme pathway enzymes, particularly uroporphyrinogen decarboxylase (UROD), and coproporphyrinogen oxidase (CPOX). This finding underlines the role of uroporphyrin I and other porphyrins as potential biomarkers for mercury exposure and toxicity (Woods et al., 2005).
Propriétés
Numéro CAS |
607-14-7 |
|---|---|
Nom du produit |
Uroporphyrin I |
Formule moléculaire |
C40H38N4O16 |
Poids moléculaire |
830.7 g/mol |
Nom IUPAC |
3-[7,12,17-tris(2-carboxyethyl)-3,8,13,18-tetrakis(carboxymethyl)-21,24-dihydroporphyrin-2-yl]propanoic acid |
InChI |
InChI=1S/C40H38N4O16/c45-33(46)5-1-17-21(9-37(53)54)29-14-26-19(3-7-35(49)50)23(11-39(57)58)31(43-26)16-28-20(4-8-36(51)52)24(12-40(59)60)32(44-28)15-27-18(2-6-34(47)48)22(10-38(55)56)30(42-27)13-25(17)41-29/h13-16,41-42H,1-12H2,(H,45,46)(H,47,48)(H,49,50)(H,51,52)(H,53,54)(H,55,56)(H,57,58)(H,59,60) |
Clé InChI |
MOTVYDVWODTRDF-UHFFFAOYSA-N |
SMILES |
C1=C2C(=C(C(=CC3=NC(=CC4=NC(=CC5=C(C(=C1N5)CC(=O)O)CCC(=O)O)C(=C4CCC(=O)O)CC(=O)O)C(=C3CCC(=O)O)CC(=O)O)N2)CC(=O)O)CCC(=O)O |
SMILES canonique |
C1=C2C(=C(C(=CC3=NC(=CC4=NC(=CC5=C(C(=C1N5)CC(=O)O)CCC(=O)O)C(=C4CCC(=O)O)CC(=O)O)C(=C3CCC(=O)O)CC(=O)O)N2)CC(=O)O)CCC(=O)O |
Numéros CAS associés |
68929-06-6 (di-hydrochloride) |
Synonymes |
2,7,12,17-porphinetetrapropionic acid uroporphyrin I uroporphyrin I, dihydrochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



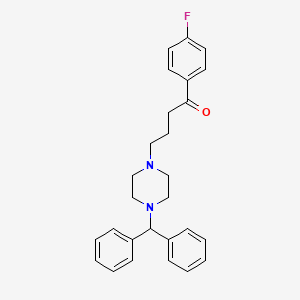
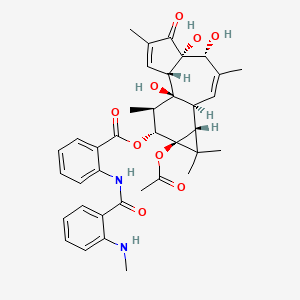
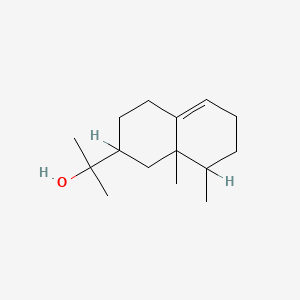
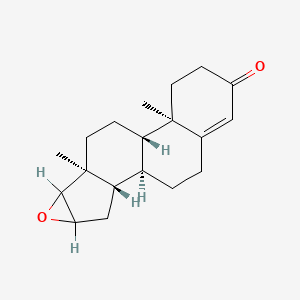
![1-[2-(1-Cyclohexenyl)ethyl]-5-[[4-(diethylamino)anilino]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B1203213.png)
![3-(4-Chlorophenyl)-6-(thiophen-2-ylmethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B1203214.png)
![N-tert-butyl-2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]benzamide](/img/structure/B1203215.png)
